molecular formula C27H24N2O B14700201 1-Benzyl-3-tritylurea CAS No. 24308-40-5

1-Benzyl-3-tritylurea

Cat. No.: B14700201
CAS No.: 24308-40-5
M. Wt: 392.5 g/mol
InChI Key: JESDRMRBJLUYLG-UHFFFAOYSA-N
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Description

1-Benzyl-3-tritylurea is a urea derivative featuring a benzyl group attached to the nitrogen at position 1 and a trityl (triphenylmethyl) group at position 3 of the urea backbone. The trityl group, a bulky aromatic substituent, confers steric hindrance and lipophilicity, influencing the compound’s solubility, crystallinity, and reactivity. Urea derivatives are widely studied for their applications in medicinal chemistry, catalysis, and material science due to their hydrogen-bonding capabilities and structural versatility .

Properties

CAS No.

24308-40-5

Molecular Formula

C27H24N2O

Molecular Weight

392.5 g/mol

IUPAC Name

1-benzyl-3-tritylurea

InChI

InChI=1S/C27H24N2O/c30-26(28-21-22-13-5-1-6-14-22)29-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2,(H2,28,29,30)

InChI Key

JESDRMRBJLUYLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-tritylurea can be synthesized through a multi-step process involving the reaction of benzylamine with trityl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: While specific industrial production methods for 1-Benzyl-3-tritylurea are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-tritylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert 1-Benzyl-3-tritylurea to its reduced forms.

    Substitution: The benzyl and trityl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Benzyl-3-tritylurea has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism by which 1-Benzyl-3-tritylurea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Benzyl-3-tritylurea with analogous urea derivatives, focusing on molecular structure, physicochemical properties, and functional implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference ID
1-Benzyl-3-tritylurea (hypothetical) C₂₉H₂₅N₂O 417.53 Benzyl (N1), Trityl (N3) High lipophilicity, steric bulk -
3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea C₂₄H₂₅N₃O 371.49 Benzyl-pyrrolidine, Diphenylurea Potential CNS activity; moderate solubility in polar solvents
(R)-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride C₁₂H₁₈ClN₃O 255.74 Benzyl, Pyrrolidine (cyclic amine) Enhanced solubility (HCl salt); chiral center
1-Benzoyl-3-methyl-3-pentylthiourea C₁₄H₂₀N₂OS 264.39 Benzoyl (electron-withdrawing), Thiourea Higher acidity (vs. urea); sulfur-based reactivity
1-(1,3-Benzothiazol-2-yl)-3-ethylurea C₁₀H₁₁N₃OS 221.28 Benzothiazole, Ethyl Heterocyclic electronics; antimicrobial potential

Key Comparative Insights

Steric and Lipophilic Effects The trityl group in 1-Benzyl-3-tritylurea introduces significant steric bulk compared to smaller substituents like ethyl (in 1-(1,3-Benzothiazol-2-yl)-3-ethylurea) or pyrrolidine (in ). This bulk likely reduces solubility in polar solvents (e.g., water) but enhances stability in nonpolar matrices . In contrast, 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea (C₂₄H₂₅N₃O) retains moderate solubility due to its diphenylurea moiety, which balances aromaticity with polar NH groups .

Hydrogen-Bonding and Reactivity Urea derivatives like 1-Benzyl-3-tritylurea rely on NH groups for hydrogen bonding, critical in supramolecular chemistry or enzyme inhibition. Thiourea analogs (e.g., 1-Benzoyl-3-methyl-3-pentylthiourea) exhibit stronger hydrogen-bond donor capacity due to sulfur’s polarizability, enhancing catalytic activity in anion recognition .

Electronic and Functional Group Impact

  • Electron-withdrawing groups (e.g., benzoyl in ) increase urea’s acidity, whereas electron-donating groups (e.g., benzyl in 1-Benzyl-3-tritylurea) may stabilize the compound against electrophilic attack.
  • Heterocyclic substituents, such as benzothiazole (), introduce π-π stacking interactions and bioactivity, contrasting with the inert trityl group’s role in steric protection .

Salt Forms and Solubility

  • Hydrochloride salts (e.g., ) improve aqueous solubility and bioavailability, a feature absent in neutral trityl-bearing compounds. This distinction is critical for pharmaceutical applications .

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